tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-Methylbenzenesulfonate
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Overview
Description
tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-Methylbenzenesulfonate: is a complex organic compound used primarily in peptide synthesis. It is known for its role in protecting amino groups during the synthesis of peptides, which are essential in various biological and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-Methylbenzenesulfonate typically involves multiple steps:
Protection of the amino group: The amino group of the hexanoic acid derivative is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group.
Formation of tert-butyl ester: The carboxyl group is esterified with tert-butyl alcohol under acidic conditions.
Sulfonation: The final step involves the reaction with 4-methylbenzenesulfonyl chloride to form the sulfonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure precision and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Esterification: Acidic conditions with tert-butyl alcohol.
Sulfonation: 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Nucleophilic substitution at the sulfonate ester can yield various substituted derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Facilitates the synthesis of peptides and proteins for research in protein structure and function.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The tert-butyl ester and sulfonate groups provide additional protection and facilitate the purification of the synthesized peptides.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-6-Amino-2-(Boc-amino)hexanoate: Uses Boc (tert-butoxycarbonyl) instead of Fmoc for amino protection.
tert-Butyl (S)-6-Amino-2-(Cbz-amino)hexanoate: Uses Cbz (carbobenzyloxy) for amino protection.
Uniqueness
Fmoc Group: The Fmoc group is unique for its ease of removal under mild basic conditions, making it preferable in many peptide synthesis protocols.
Sulfonate Ester: The presence of the sulfonate ester group provides additional stability and reactivity, which can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.C7H8O3S/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATZSNPAOZPUDO-FTBISJDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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